molecular formula C10H16ClNO2S B12073068 4-(Benzenesulfonyl)butan-1-amine hydrochloride

4-(Benzenesulfonyl)butan-1-amine hydrochloride

Cat. No.: B12073068
M. Wt: 249.76 g/mol
InChI Key: QUQVMNVHPFMUHJ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)butan-1-amine hydrochloride is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a butan-1-amine moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)butan-1-amine hydrochloride typically involves the reaction of benzenesulfonyl chloride with butan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C4H9NH2C6H5SO2NHC4H9+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_4\text{H}_9 + \text{HCl} C6​H5​SO2​Cl+C4​H9​NH2​→C6​H5​SO2​NHC4​H9​+HCl

The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Employed in the study of enzyme inhibition, particularly as a potential inhibitor of serine proteases.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form stable complexes with the active sites of enzymes, inhibiting their activity. This inhibition can occur through covalent modification or non-covalent interactions, depending on the enzyme and the specific conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonamide compound with similar inhibitory properties.

    Benzenesulfonic acid: A simpler sulfonic acid derivative used in various chemical applications.

Uniqueness

4-(Benzenesulfonyl)butan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its butan-1-amine moiety provides additional functionalization possibilities compared to simpler sulfonamide compounds.

Properties

Molecular Formula

C10H16ClNO2S

Molecular Weight

249.76 g/mol

IUPAC Name

4-(benzenesulfonyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H15NO2S.ClH/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H

InChI Key

QUQVMNVHPFMUHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCN.Cl

Origin of Product

United States

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